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Benzyl 2-amino-2-(azetidin-3-yl)acetate

Cat. No.: B14119443
M. Wt: 220.27 g/mol
InChI Key: XONHPXARMWRCEV-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles in Synthetic Methodology

Four-membered nitrogen heterocycles, particularly azetidines, are valuable building blocks in organic synthesis. fda.govresearchgate.net Their utility stems from a combination of inherent ring strain and the presence of a nitrogen atom, which can be readily functionalized. fda.gov Unlike their three-membered counterparts, aziridines, azetidines often exhibit greater stability, allowing for more controlled chemical manipulations. guidechem.compeptide.comchemrxiv.org The presence of these strained rings in a molecule can significantly influence its chemical reactivity and biological activity. nih.gov Synthetic methodologies leveraging azetidine (B1206935) scaffolds have led to the development of a diverse array of complex molecules with applications in pharmaceuticals and materials science. umich.edu

The Azetidine Ring as a Strained Scaffold for Chemical Research

The azetidine ring possesses a significant amount of ring strain, estimated to be around 25.4 kcal/mol. guidechem.com This inherent strain is a key feature that chemists can exploit for various synthetic transformations. guidechem.compeptide.comchemrxiv.org The relief of this strain can serve as a driving force for ring-opening reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures. acs.org Furthermore, the puckered conformation of the azetidine ring provides a rigid and defined three-dimensional structure, which is a desirable attribute in the design of bioactive molecules. acs.org The strategic incorporation of an azetidine ring can therefore be a powerful tool for medicinal chemists to fine-tune the properties of a drug candidate. acs.org

Contextualizing Benzyl (B1604629) 2-amino-2-(azetidin-3-yl)acetate within Azetidine Amino Acid Chemistry

Benzyl 2-amino-2-(azetidin-3-yl)acetate is a non-proteinogenic amino acid derivative that features a unique substitution pattern on the azetidine ring. Specifically, the amino acid moiety is attached at the 3-position of the azetidine ring. This structural arrangement makes it a constrained analog of other amino acids and a valuable building block for creating novel peptides and small molecule therapeutics.

The benzyl ester serves as a common protecting group for the carboxylic acid functionality, which can be readily removed under various conditions to allow for peptide bond formation or other synthetic transformations. wikipedia.org Similarly, the primary amino group can be protected, for instance with a Boc (tert-butyloxycarbonyl) group, to control its reactivity during synthesis. The presence of the azetidine ring is expected to impart conformational rigidity to peptide backbones, influencing their secondary structure and potentially their binding affinity to biological targets. chemrxiv.org

While specific synthetic details for this compound are not extensively documented in publicly available literature, its synthesis would likely involve multi-step sequences starting from commercially available azetidine precursors. For instance, a plausible route could involve the functionalization of N-Boc-azetidin-3-one. nih.govgoogle.com

To provide a comparative context, the chemical properties of a structurally related compound, Benzyl 2-amino-2-(pyrrolidin-3-yl)acetate, are presented in the table below. The pyrrolidine (B122466) ring is a five-membered heterocycle and is less strained than the azetidine ring.

PropertyValue
Molecular Formula C13H18N2O2
Molecular Weight 234.29 g/mol
XLogP3 0.7
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4
Data for Benzyl 2-amino-2-(pyrrolidin-3-yl)acetate nih.gov

Overview of Research Trajectories for Strained Heterocyclic Systems

The study of strained heterocyclic systems, including azetidines, is a vibrant and evolving area of chemical research. nih.gov Current research trajectories are focused on several key areas. One major focus is the development of novel and efficient synthetic methods to access functionalized azetidines with high stereocontrol. nih.gov This includes the use of catalytic enantioselective methods to prepare chiral azetidine building blocks. chemrxiv.org

Another significant area of research is the exploration of the reactivity of strained rings in the development of new chemical transformations. acs.org The unique reactivity of azetidines is being harnessed to create complex molecular architectures through ring-opening, ring-expansion, and cycloaddition reactions.

Furthermore, there is a growing interest in the application of azetidine-containing molecules in medicinal chemistry and drug discovery. nih.gov The rigid nature of the azetidine scaffold makes it an attractive bioisostere for other cyclic and acyclic moieties, and its incorporation into drug candidates can lead to improved potency, selectivity, and pharmacokinetic properties. The exploration of azetidine-containing amino acids in peptide and peptidomimetic design is a particularly promising avenue of research. umich.edu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O2 B14119443 Benzyl 2-amino-2-(azetidin-3-yl)acetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

benzyl 2-amino-2-(azetidin-3-yl)acetate

InChI

InChI=1S/C12H16N2O2/c13-11(10-6-14-7-10)12(15)16-8-9-4-2-1-3-5-9/h1-5,10-11,14H,6-8,13H2

InChI Key

XONHPXARMWRCEV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Synthetic Strategies for Benzyl 2 Amino 2 Azetidin 3 Yl Acetate and Analogous Azetidine Scaffolds

Ring-Closing Methodologies for Azetidine (B1206935) Core Formation

An alternative to functionalizing a pre-formed ring is to construct the azetidine scaffold from an acyclic precursor. These methods involve forming one or more bonds to create the four-membered ring.

The most common and oldest method for forming the azetidine ring is through intramolecular Sₙ2 reactions. clockss.orgfrontiersin.org This strategy involves an acyclic molecule containing a nucleophilic nitrogen atom and an electrophilic carbon atom, typically separated by a three-carbon chain. The nitrogen atom attacks the carbon, displacing a leaving group and forming the cyclic structure. clockss.org

This method is versatile, allowing for the placement of various substituents on the ring. clockss.org The precursor is typically a γ-amino alcohol or a γ-haloamine. In the case of a γ-amino alcohol, the hydroxyl group must first be converted into a good leaving group, such as a mesylate or tosylate. nih.gov

Key aspects of this methodology include:

Precursors: Acyclic compounds like N-trityl-2-amino-4-bromobutanoate can undergo intramolecular cyclization to form the azetidine ring. researchgate.net

Leaving Groups: Halogens (Br, I) and sulfonates (mesylate, tosylate) are commonly employed as leaving groups. frontiersin.orgnih.gov

Catalysis: Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), can be used to catalyze the intramolecular aminolysis of precursors like cis-3,4-epoxy amines, promoting a regioselective ring closure to yield azetidines. frontiersin.orgnih.gov

While effective, the formation of a four-membered ring through this method can be challenging due to the inherent ring strain of the product, which makes the ring-closure step energetically unfavorable compared to the formation of five- or six-membered rings. clockss.org

Cycloaddition reactions provide a convergent route to four-membered rings. While the direct synthesis of azetidines via [2+2] cycloaddition is possible, a more established method involves the synthesis of 2-azetidinones (β-lactams), which can then be reduced to the corresponding azetidines. acs.orgresearchgate.net

The Staudinger cycloaddition, discovered in 1907, is a formal [2+2] cycloaddition between a ketene (B1206846) and an imine to produce a β-lactam. organic-chemistry.orgmdpi.com It remains one of the most general and versatile methods for accessing the 2-azetidinone core. acs.orgresearchgate.net

The mechanism is generally accepted to be a stepwise process rather than a concerted one. acs.orgorganic-chemistry.org It involves two key steps:

Nucleophilic Attack: The nitrogen atom of the imine acts as a nucleophile, attacking the central sp-hybridized carbon of the ketene. This forms a zwitterionic intermediate. organic-chemistry.org

Ring Closure: The enolate end of the zwitterionic intermediate then undergoes a conrotatory electrocyclization to close the four-membered ring and form the β-lactam product. acs.org

The stereochemical outcome of the reaction (cis vs. trans β-lactam) is determined by the relative rates of ring closure versus isomerization of the zwitterionic intermediate. organic-chemistry.org This can be influenced by the electronic properties of the substituents on both the ketene and the imine. organic-chemistry.org

Ketenes are often highly reactive and prone to polymerization, so they are typically generated in situ immediately before the reaction. organic-chemistry.org A common method is the dehydrochlorination of an acyl chloride using a tertiary amine base, like triethylamine. mdpi.com The resulting azetidinone can then be chemically modified, including reduction of the carbonyl group, to yield the saturated azetidine scaffold necessary for the synthesis of molecules like Benzyl (B1604629) 2-amino-2-(azetidin-3-yl)acetate.

Cycloaddition Reactions in Azetidinone Synthesis

Scope and Limitations of Cycloaddition Approaches for Azetidine Construction

Cycloaddition reactions represent a powerful tool for the construction of the azetidine ring. Among these, the [2+2] cycloaddition is the most prominent.

The Staudinger synthesis , a [2+2] cycloaddition between a ketene and an imine, is a widely utilized method for the synthesis of β-lactams (2-azetidinones), which are valuable precursors to other azetidine derivatives. The reaction generally proceeds through a zwitterionic intermediate, and its stereochemical outcome is often dependent on the geometry of the imine and the substituents on the ketene. mdpi.com For instance, (E)-imines typically yield cis-β-lactams, while (Z)-imines produce trans-β-lactams. mdpi.com However, the stereoselectivity can be influenced by isomerization of the imine or the zwitterionic intermediate. mdpi.com A significant limitation of the Staudinger reaction is the influence of the ketene substituents; the steric and electronic nature of the group at the α-position of the ketene can significantly impact the feasibility of the reaction. mdpi.com

Another important [2+2] cycloaddition is the aza Paternò–Büchi reaction , a photochemical process involving an imine and an alkene. youtube.comresearchgate.net This reaction can provide direct access to functionalized azetidines. youtube.com However, its application has been met with challenges, including competing side reactions such as imine isomerization. youtube.com The success of the aza Paternò–Büchi reaction is often dependent on the electronic properties of the reactants and the ability of the imine to absorb light and reach an excited state. youtube.comacs.org

Recent advancements have also explored [3+1] cycloaddition strategies, which can provide access to highly substituted azetidines. mdpi.com

Ring Expansion Reactions from Smaller Nitrogen Heterocycles (e.g., Aziridines)

Ring expansion reactions of three-membered aziridine (B145994) rings offer an alternative and powerful strategy for the synthesis of azetidines. These methods typically involve the insertion of a one-carbon unit into the aziridine ring.

One notable approach is the rhodium-catalyzed [3+1] ring expansion of methylene (B1212753) aziridines with rhodium-bound carbenes. This method allows for the synthesis of highly substituted methylene azetidines with excellent regio- and stereoselectivity. wikipedia.org The proposed mechanism involves the formation of an aziridinium (B1262131) ylide, followed by a ring-opening and ring-closing cascade. wikipedia.org

Biocatalytic approaches have also emerged as a highly enantioselective method for the one-carbon ring expansion of aziridines. Engineered "carbene transferase" enzymes, derived from cytochrome P450, can catalyze a mdpi.comnih.gov-Stevens rearrangement of aziridinium ylides to produce chiral azetidines with high stereocontrol. nih.govbohrium.comnrochemistry.com This enzymatic approach can overcome the inherent tendency of aziridinium ylides to undergo competing side reactions. nih.govbohrium.com

Furthermore, chemical rearrangements of specifically substituted aziridines can also lead to azetidines. For example, N-alkylidene-(2,3-dibromo-2-methylpropyl)amines can be converted to 3-methoxyazetidines through the formation and subsequent ring expansion of an intermediate aziridine upon treatment with sodium borohydride (B1222165) in methanol. nih.gov The presence of substituents on the aziridine precursor can have a profound impact on the outcome of the reaction. nih.gov

Derivatization from Azetidin-3-one Intermediates

Azetidin-3-one is a versatile intermediate that allows for the introduction of various substituents at the C3 position of the azetidine ring.

Horner-Wadsworth-Emmons Reactions for Azetidin-3-ylidene Acetates

The Horner-Wadsworth-Emmons (HWE) reaction is a key method for the conversion of ketones, such as N-Boc-azetidin-3-one, into α,β-unsaturated esters. wikipedia.orgnih.gov This reaction utilizes a phosphonate (B1237965) carbanion, which is more nucleophilic and less basic than the corresponding Wittig reagent, allowing for reactions with a broader range of aldehydes and ketones. wikipedia.orgnrochemistry.com

In the synthesis of precursors for compounds like Benzyl 2-amino-2-(azetidin-3-yl)acetate, N-Boc-azetidin-3-one can be reacted with a phosphonate ester, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base to yield methyl 2-(N-Boc-azetidin-3-ylidene)acetate. nih.gov The HWE reaction generally favors the formation of the (E)-alkene due to thermodynamic control in the equilibration of the intermediates. wikipedia.orgorganic-chemistry.org The reaction proceeds through the formation of an oxaphosphetane intermediate, which then eliminates to form the alkene and a water-soluble phosphate (B84403) byproduct that is easily removed. wikipedia.orgorganic-chemistry.org

Table 1: Horner-Wadsworth-Emmons Reaction for Azetidin-3-ylidene Acetate Synthesis
Reactant 1Reactant 2BaseProductReference
N-Boc-azetidin-3-oneMethyl 2-(dimethoxyphosphoryl)acetateDBUMethyl 2-(N-Boc-azetidin-3-ylidene)acetate nih.gov

Aza-Michael Addition Reactions to Azetidin-3-ylidene Scaffolds

The α,β-unsaturated ester moiety of azetidin-3-ylidene acetates serves as an excellent Michael acceptor for the introduction of nitrogen nucleophiles via an aza-Michael addition. mdpi.com This reaction is a powerful method for forming C-N bonds and is crucial for the synthesis of 3-substituted azetidine amino acid derivatives. mdpi.com

A variety of nitrogen-containing heterocycles, including pyrazoles, imidazoles, and triazoles, can be added to methyl 2-(N-Boc-azetidin-3-ylidene)acetate in the presence of a base like DBU. mdpi.com This approach has been successfully used to synthesize compounds such as 3-(pyrazol-1-yl)azetidine adducts, which are found in pharmaceutically active molecules. mdpi.com The reaction conditions, such as the choice of base and solvent, can influence the reaction time and yield. mdpi.com

Table 2: Aza-Michael Addition to Methyl 2-(N-Boc-azetidin-3-ylidene)acetate
NucleophileProductYieldReference
1H-pyrazoleMethyl 2-(1-(1H-pyrazol-1-yl)-N-Boc-azetidin-3-yl)acetate83% mdpi.com
4-bromo-1H-pyrazoleMethyl 2-(1-(4-bromo-1H-pyrazol-1-yl)-N-Boc-azetidin-3-yl)acetate82% mdpi.com
1H-imidazoleMethyl 2-(1-(1H-imidazol-1-yl)-N-Boc-azetidin-3-yl)acetate53% mdpi.com

Palladium-Catalyzed Coupling Reactions for Azetidine Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the further diversification of functionalized azetidine scaffolds.

Suzuki–Miyaura Cross-Coupling in Azetidine Amino Ester Synthesis

The Suzuki–Miyaura cross-coupling reaction is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. nih.gov This reaction is particularly useful for the structural diversification of heterocyclic building blocks. nih.gov

In the context of azetidine amino ester synthesis, a halogenated azetidine derivative, such as a 3-(bromopyrazol-1-yl)azetidine adduct obtained from an aza-Michael addition, can be coupled with various boronic acids. nih.gov For example, the palladium-catalyzed coupling of methyl 2-(1-(4-bromo-1H-pyrazol-1-yl)-N-Boc-azetidin-3-yl)acetate with different arylboronic acids allows for the introduction of a wide range of substituents at the 4-position of the pyrazole (B372694) ring. nih.gov The choice of palladium catalyst, base, and solvent system is critical for achieving high yields. nih.gov Systems such as Pd(PPh₃)₄ with K₃PO₄ in 1,4-dioxane (B91453) have proven effective for this transformation. nih.gov

Table 3: Suzuki–Miyaura Cross-Coupling of a Brominated Pyrazole-Azetidine Adduct
Boronic AcidCatalyst SystemProductYieldReference
Phenylboronic acidPd(PPh₃)₄, K₃PO₄Methyl 2-(1-(4-phenyl-1H-pyrazol-1-yl)-N-Boc-azetidin-3-yl)acetate94% nih.gov
4-Methoxyphenylboronic acidPd(PPh₃)₄, K₃PO₄Methyl 2-(1-(4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-Boc-azetidin-3-yl)acetate75% nih.gov
3-Methoxyphenylboronic acidPd(PPh₃)₄, K₃PO₄Methyl 2-(1-(4-(3-methoxyphenyl)-1H-pyrazol-1-yl)-N-Boc-azetidin-3-yl)acetate80% nih.gov

Other Transition Metal-Mediated Transformations

The construction of the azetidine ring can be efficiently achieved through various transition metal-mediated transformations, which offer pathways to functionalized azetidines with high selectivity. These methods are crucial for creating complex scaffolds analogous to the target compound.

Palladium catalysis has been successfully employed for the intramolecular amination of unactivated C(sp³)–H bonds. rsc.org This strategy allows for the direct formation of the azetidine ring from picolinamide (B142947) (PA) protected amine substrates. The reaction proceeds via a proposed Pd(II)/Pd(IV) catalytic cycle, where the metal center facilitates the C-N bond formation at the γ-position relative to the amine, leading to the desired four-membered ring. rsc.org

Titanium(IV)-mediated couplings represent another powerful tool for synthesizing spirocyclic NH-azetidines. rsc.orgresearchgate.net This method utilizes oxime ethers and alkyl Grignard reagents in a Kulinkovich-type mechanism. rsc.orgresearchgate.net A titanacyclopropane intermediate is proposed to form, which then serves as a 1,2-aliphatic dianion equivalent, enabling the construction of the spirocyclic azetidine core. researchgate.net This approach is notable for its broad substrate scope and its ability to create densely functionalized azetidines. rsc.org

Lanthanide triflates, particularly Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), have emerged as effective catalysts for the intramolecular regioselective aminolysis of epoxides. nih.govfrontiersin.org This method provides a novel route to 3-hydroxyazetidines. The Lewis acidic catalyst activates the epoxide ring, allowing for a C3-selective intramolecular attack by the amine, which results in the formation of the azetidine ring in high yields. nih.govfrontiersin.org This process is tolerant of various functional groups. nih.gov

Other transition metals like copper and rhodium have also found applications. Copper(I) iodide has been used in multicomponent reactions to synthesize N-sulfonylazetidin-2-imines. rsc.org Rhodium catalysts are effective in the one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones, yielding valuable 2-alkenyl azetidine products. researchgate.net

Table 1: Overview of Transition Metal-Mediated Azetidine Syntheses
Catalyst/MediatorReaction TypeKey FeaturesReference
Palladium (Pd)Intramolecular C(sp³)–H AminationDirect cyclization of picolinamide-protected amines. rsc.org
Titanium(IV) (Ti(IV))Kulinkovich-type Coupling of Oxime EthersForms spirocyclic NH-azetidines. rsc.orgresearchgate.net
Lanthanum(III) (La(OTf)₃)Intramolecular Aminolysis of EpoxidesProvides access to 3-hydroxyazetidines with high regioselectivity. nih.govfrontiersin.org
Copper(I) (Cu(I))Multicomponent ReactionSynthesizes N-sulfonylazetidin-2-imines. rsc.org
Rhodium (Rh)Ring Expansion of AziridinesProduces 2-alkenyl azetidines. researchgate.net

Modern and Emerging Synthetic Protocols for Azetidine Ring Systems

Recent advancements in synthetic chemistry have introduced innovative and highly efficient methods for constructing azetidine rings, moving beyond traditional cyclization strategies. These modern protocols often utilize light energy or exploit the reactivity of strained systems to access novel azetidine structures.

Visible-light-mediated [2+2] photocycloadditions, specifically the aza Paternò-Büchi reaction, have become a prominent strategy for azetidine synthesis. researchgate.netnih.govspringernature.com This approach involves the reaction between an imine or oxime and an alkene, promoted by a photocatalyst under visible light irradiation. nih.govspringernature.com For instance, Schindler's laboratory developed an intermolecular aza Paternò-Büchi reaction using 2-isoxazoline-3-carboxylates as oxime precursors and an iridium-based photocatalyst. rsc.orgnih.gov This method is characterized by its operational simplicity, mild reaction conditions, and broad substrate scope, allowing for the synthesis of highly functionalized azetidines. nih.govchemrxiv.org The reaction proceeds via triplet energy transfer from the excited photocatalyst to the oxime component, which then undergoes cycloaddition with an alkene. nih.govspringernature.com

Another emerging area is the development of catalyst-free, strain-release-driven transformations. While many ring-opening reactions of azetidines require Lewis or Brønsted acid activation, recent studies have shown that intramolecular ring-opening can occur under mild, transition-metal-free basic conditions. acs.org This allows for the generation of more complex heterocyclic systems from azetidine precursors. acs.org

Furthermore, direct functionalization and ring expansion methods continue to evolve. The direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of a copper catalyst provides a rapid route to bis-functionalized azetidines. organic-chemistry.org Ring expansion of three-membered rings, such as aziridines, also serves as a modern route to azetidine scaffolds. researchgate.netnih.gov For example, copper-catalyzed [3+1] cycloadditions between imido-sulfur ylides and enoldiazoacetates can produce tetrasubstituted 2-azetines, which can be subsequently reduced to the corresponding azetidines. nih.gov

Table 2: Modern and Emerging Azetidine Synthetic Protocols
MethodKey Reagents/ConditionsDescriptionReference
Visible-Light [2+2] Photocycloaddition (Aza Paternò-Büchi)Photocatalyst (e.g., Ir-based), visible light, oxime, alkeneIntermolecular cycloaddition to form highly functionalized azetidines under mild conditions. rsc.orgnih.govspringernature.com
Intramolecular Ring OpeningMild base (e.g., Cs₂CO₃), transition-metal-freeStrain-driven reaction of functionalized azetidines to form larger, more complex heterocycles. acs.org
Direct Alkylation of 1-Azabicyclo[1.1.0]butaneOrganometal reagents, Cu(OTf)₂Rapid synthesis of bis-functionalized azetidines. organic-chemistry.org
[3+1] Cycloaddition/ReductionCopper catalyst, imido-sulfur ylides, enoldiazoacetatesFormation of 2-azetines followed by reduction to access tetrasubstituted azetidines. nih.gov

Stereochemical Control and Asymmetric Synthesis of Azetidine Amino Acid Derivatives

Strategies for Diastereoselective Synthesis

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. In the context of azetidine (B1206935) amino acid derivatives, this often involves controlling the relative stereochemistry of substituents on the azetidine ring.

Control of Stereochemistry via Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereochemistry is established, the auxiliary is removed. This strategy has been successfully employed in the synthesis of azetidine derivatives.

One approach involves the use of (S)-1-phenylethylamine as both a chiral auxiliary and a source of the nitrogen atom in the synthesis of enantiomerically distinct azetidine-2,4-dicarboxylic acids. rsc.org The known absolute configuration of the (S)-1-phenylethylamine moiety allows for the predictable formation of a specific diastereomer. rsc.org The diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles has also been investigated through the formation of their N-borane complexes. rsc.org For instance, the treatment of a diastereomerically pure borane (B79455) complex of N-((S)-1′-(4′′-methoxyphenyl)ethyl)azetidine-2-carbonitrile with a base and an alkylating agent, such as benzyl (B1604629) bromide, resulted in a high diastereomeric ratio. rsc.org This method provides a pathway to optically active 2-substituted azetidine-2-carbonitriles. rsc.org

Substrate-Controlled Diastereoselectivity

Substrate-controlled diastereoselectivity relies on the inherent stereochemistry of the starting material to influence the stereochemical outcome of a reaction. This approach is particularly relevant in the synthesis of azetidines where a chiral precursor can direct the formation of new stereocenters.

For example, the synthesis of diversely substituted N-aryl-2-cyanoazetidines in enantiomerically pure form can be achieved from β-amino alcohols. organic-chemistry.org This multi-step sequence, which includes copper-catalyzed N-arylation, N-cyanomethylation, and a one-pot mesylation followed by base-induced ring closure, yields azetidines with a predictable diastereoselectivity based on the stereochemistry of the starting β-amino alcohol. organic-chemistry.org Similarly, substrate-directed strategies have been explored for enantioselective aziridination of alkenyl alcohols, which can serve as precursors to azetidines. acs.org In these reactions, a chiral catalyst can work in concert with the substrate's existing functional groups to control both enantioselectivity and site-selectivity. acs.org

Enantioselective Synthesis of Azetidine Building Blocks

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. For azetidine amino acid derivatives, this is crucial as different enantiomers can exhibit distinct biological activities.

Chiral Resolution Techniques for Racemic Mixtures

Chiral resolution is a classical method for separating a racemic mixture into its individual enantiomers. wikipedia.org This is often achieved by reacting the racemate with a chiral resolving agent to form a pair of diastereomers, which can then be separated by physical means such as crystallization due to their different physical properties. libretexts.org After separation, the resolving agent is removed to yield the pure enantiomers. wikipedia.org

In the synthesis of azetidine-based amino acids, peptide coupling has been utilized to resolve enantioenriched mixtures. For example, an enantioenriched azetidine carboxylic acid can be reacted with an enantiopure amino acid ester, such as L-phenylalanine isopropyl ester, to form two diastereomeric dipeptides. bohrium.com These diastereomers can then be separated, and subsequent deprotection yields the enantiopure azetidine amino acid. chemrxiv.org This technique has been successfully applied to obtain di- and tripeptides with excellent enantiopurity. chemrxiv.orgacs.org

Asymmetric Catalysis in Azetidine Ring Formation

Asymmetric catalysis utilizes a chiral catalyst to control the stereochemical outcome of a reaction, leading to the formation of an enantiomerically enriched product from a prochiral substrate. This is a highly efficient method for generating chirality.

The formation of the azetidine ring itself can be rendered enantioselective through various catalytic methods. For instance, palladium-catalyzed intramolecular amination of unactivated C-H bonds using a picolinamide (B142947) (PA) protecting group can lead to the synthesis of azetidine compounds. organic-chemistry.org While this specific example focuses on achieving cyclization, the broader field of asymmetric C-H activation offers potential for enantioselective azetidine synthesis. Another approach involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with exocyclic alkenes containing a four-membered ring. rsc.org By carefully selecting the ligand for the copper(I) catalyst, it is possible to diastereodivergently generate either the exo or endo spirocyclic pyrrolidine-azetidine derivatives. rsc.org Furthermore, tantalum-catalyzed hydroaminoalkylation has been utilized for the synthesis of azetidines, showcasing the potential of metal-catalyzed reactions in constructing this heterocyclic system. rsc.org

Utilization of Chiral Precursors in Synthesis

The use of readily available chiral starting materials, often referred to as the "chiral pool," is a powerful strategy for the synthesis of enantiopure compounds. This approach leverages the existing stereochemistry of natural products or their derivatives to construct complex chiral molecules.

In the context of azetidine amino acid derivatives, chiral precursors can be elaborated into the desired target molecules with retention of stereochemical integrity. For example, enantiopure 3-substituted azetidine-2-carboxylic acids have been synthesized from L-glutamic acid. rsc.org A synthetic route starting from D-glucose has been developed to produce azetidine iminosugars and 3-hydroxy-N-methylazetidine-2-carboxylic acid through an intramolecular Mitsunobu reaction. rsc.org Another example is the synthesis of (2S,3S)-1-Fmoc-3-(3-azidopropyl)-azetidine-2-carboxylic acid tert-butyl ester, a lysine-azetidine chimera, which starts from a chiral precursor and involves steps like regioselective olefin hydroboration and subsequent functional group manipulations. nih.gov

Below is an interactive data table summarizing the key strategies and examples discussed:

Strategy Sub-Strategy Key Features Example(s) Reference(s)
Diastereoselective Synthesis Control via Chiral AuxiliariesTemporary incorporation of a chiral molecule to direct stereochemistry.Use of (S)-1-phenylethylamine in azetidine-2,4-dicarboxylic acid synthesis; Diastereoselective α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles. rsc.org, rsc.org
Substrate-Controlled DiastereoselectivityInherent stereochemistry of the starting material dictates the outcome.Synthesis of N-aryl-2-cyanoazetidines from β-amino alcohols; Substrate-directed aziridination of alkenyl alcohols. organic-chemistry.org, acs.org
Enantioselective Synthesis Chiral Resolution of Racemic MixturesSeparation of enantiomers via diastereomer formation.Resolution of enantioenriched azetidine carboxylic acids via peptide coupling with enantiopure amino acid esters. chemrxiv.org, bohrium.com
Asymmetric Catalysis in Ring FormationChiral catalyst controls the formation of a specific enantiomer.Palladium-catalyzed intramolecular C-H amination; Copper-catalyzed 1,3-dipolar cycloaddition. organic-chemistry.org, rsc.org
Utilization of Chiral PrecursorsStarting with an enantiopure material from the chiral pool.Synthesis from L-glutamic acid or D-glucose; Synthesis of a Lys-Aze chimera from a chiral precursor. rsc.org, nih.gov, rsc.org

Spectroscopic and Crystallographic Methods for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diastereomeric Ratio Determination

Detailed NMR spectroscopic data for Benzyl 2-amino-2-(azetidin-3-yl)acetate, which would be necessary to discuss the determination of diastereomeric ratios, is not publicly available. Such an analysis would typically involve the identification of distinct signals for each diastereomer in the ¹H or ¹³C NMR spectrum and their integration to quantify the ratio.

High-Resolution Mass Spectrometry (HRMS) in Characterization

While HRMS is a standard technique for confirming the elemental composition of novel compounds, specific high-resolution mass spectral data for this compound has not been reported in the available literature. This data would be crucial for verifying the molecular formula of the synthesized compound.

X-ray Crystallography for Absolute Configuration Determination

The absolute configuration of a chiral molecule like this compound can be unambiguously determined using single-crystal X-ray crystallography. However, no crystallographic studies for this specific compound have been published, meaning its crystal structure and absolute stereochemistry have not been experimentally determined and reported.

Due to the lack of specific data for "this compound," no data tables or detailed research findings can be presented.

Chemical Reactivity and Transformations of Benzyl 2 Amino 2 Azetidin 3 Yl Acetate

Reactivity of the Azetidine (B1206935) Ring System

The four-membered azetidine ring is characterized by significant ring strain, estimated to be approximately 25.4 kcal/mol. This inherent strain is the principal driver of the ring's reactivity, making it susceptible to reactions that relieve this strain, primarily through ring-opening.

The azetidine ring in Benzyl (B1604629) 2-amino-2-(azetidin-3-yl)acetate can undergo nucleophilic attack, leading to the cleavage of a carbon-nitrogen bond. Such reactions are often sluggish and typically require activation of the azetidine nitrogen, for instance, by protonation with a Brønsted acid, coordination to a Lewis acid, or conversion into a quaternary azetidinium salt. nih.govmagtech.com.cn This activation enhances the electrophilicity of the ring carbons.

The regioselectivity of the ring-opening is governed by both electronic and steric factors. magtech.com.cn For a 3-substituted azetidine like the title compound, nucleophilic attack can occur at either the C2 or C4 position.

Attack at C2 vs. C4: In the absence of activating groups at C2 or C4, the attack is often directed to the less sterically hindered carbon. However, electronic effects can override steric considerations. For instance, in 2-arylazetidines, the attack preferentially occurs at the benzylic C2 position due to the stabilization of the transition state. magtech.com.cnresearchgate.net

Intramolecular Nucleophiles: The regioselectivity is also influenced by whether the reaction is inter- or intramolecular. Intramolecular ring-opening reactions are controlled by the propensity to form stable 3-, 5-, or 6-membered rings. magtech.com.cn

In the case of Benzyl 2-amino-2-(azetidin-3-yl)acetate, after N-activation, a strong, sterically unhindered nucleophile would likely attack the C2 or C4 position. The large substituent at C3 may sterically influence the trajectory of the incoming nucleophile.

Table 1: Predicted Nucleophilic Ring-Opening Reactions This table presents hypothetical reaction outcomes based on established azetidine chemistry.

Nucleophile (Nu⁻) Activating Agent Predicted Major Product
Hydride (e.g., from LiAlH₄) Lewis Acid (e.g., AlCl₃) Benzyl 2-amino-3-(methylamino)butanoate
Cyanide (e.g., KCN) Brønsted Acid (e.g., HCl) Benzyl 2-amino-4-cyano-2-propylcarbamate
Thiophenoxide (PhS⁻) N-Alkylation (e.g., CH₃I) Benzyl 2-amino-3-(N-methyl-N-(2-(phenylthio)ethyl)amino)propanoate
Halide (e.g., F⁻ from Bu₄NF) Azetidinium Salt Formation Benzyl 2-amino-3-(N-(2-fluoroethyl)amino)propanoate

The considerable strain energy of the azetidine ring makes transformations that lead to its opening thermodynamically favorable. This principle is exploited in "build and release" strategies, where a strained ring is first constructed and then opened to yield a more complex, functionalized acyclic molecule. beilstein-journals.org Photochemically generated azetidinols, for example, readily undergo ring-opening upon the addition of electrophiles like electron-deficient ketones or boronic acids. beilstein-journals.org

For this compound, this inherent strain means that under appropriate conditions (e.g., catalysis by transition metals or acids), it can rearrange or be opened to provide access to linear amino acid derivatives. This reactivity is a key feature that makes azetidines valuable synthetic intermediates.

Transformations Involving the Amino Group

The primary amino group (—NH₂) is a potent nucleophile and a site for extensive functionalization. Standard derivatization techniques applicable to primary amines can be readily applied to this compound. sigmaaldrich.comactascientific.com

The nucleophilic character of the primary amine allows for straightforward derivatization reactions:

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base yields the corresponding N-acyl derivatives (amides).

Alkylation: The amino group can be alkylated using alkyl halides. This reaction can proceed to give mono- and di-alkylated products, and conditions must be controlled to achieve selectivity.

Carbamate Formation: Carbamates, which are common protecting groups for amines, are formed by reacting the amine with reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) or benzyl chloroformate (CbzCl).

Table 2: Common Derivatization Reactions of the Amino Group

Reaction Type Reagent Product Structure
Acylation Acetyl chloride, Et₃N Benzyl 2-(acetylamino)-2-(azetidin-3-yl)acetate
Alkylation Methyl iodide, K₂CO₃ Benzyl 2-(methylamino)-2-(azetidin-3-yl)acetate
Sulfonylation Tosyl chloride, Pyridine Benzyl 2-(tosylamino)-2-(azetidin-3-yl)acetate
Carbamate Formation Di-tert-butyl dicarbonate (Boc₂O) Benzyl 2-((tert-butoxycarbonyl)amino)-2-(azetidin-3-yl)acetate
Reductive Amination Acetone, NaBH₃CN Benzyl 2-(isopropylamino)-2-(azetidin-3-yl)acetate

The amino group can serve as a key participant in tandem or cascade reactions, where multiple bonds are formed in a single operation. acs.org After an initial reaction modifies another part of the molecule, the amino group can act as an intramolecular nucleophile to form a new ring system.

For example, a hypothetical tandem reaction could be initiated by the ring-opening of the azetidine. If the ring is opened by a reagent that introduces an electrophilic center, the primary amino group could then attack this new center, leading to the formation of a new heterocyclic structure, such as a piperazine (B1678402) or diazepine (B8756704) derivative, depending on the length of the newly formed tether. Such tandem strategies, which combine ring-opening with subsequent cyclization, are powerful tools for rapidly building molecular complexity from azetidine scaffolds. acs.org

Reactivity of the Ester Moiety

The benzyl ester is primarily a protecting group for the carboxylic acid functionality. Its reactivity is centered on the cleavage of the ester bond to liberate the free carboxylic acid.

The most common method for the deprotection of a benzyl ester is catalytic hydrogenolysis. This reaction involves treating the compound with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). The reaction is typically clean and high-yielding, producing the free acid and toluene (B28343) as a byproduct. Other methods, such as transfer hydrogenation or treatment with strong acids or bases, can also effect cleavage, although they may be less compatible with other functional groups in the molecule.

Table 3: Representative Methods for Benzyl Ester Cleavage

Method Reagents and Conditions Product
Catalytic Hydrogenolysis H₂ (1 atm), 10% Pd/C, Methanol, rt 2-Amino-2-(azetidin-3-yl)acetic acid
Transfer Hydrogenation Ammonium formate, 10% Pd/C, Methanol, reflux 2-Amino-2-(azetidin-3-yl)acetic acid
Acid Hydrolysis HBr in Acetic Acid 2-Amino-2-(azetidin-3-yl)acetic acid (potential for azetidine ring opening)
Saponification LiOH, THF/H₂O Lithium 2-amino-2-(azetidin-3-yl)acetate

Transesterification and Saponification Reactions

The benzyl ester group in this compound is susceptible to nucleophilic acyl substitution reactions, primarily transesterification and saponification.

Transesterification involves the reaction of the benzyl ester with an alcohol in the presence of an acid or base catalyst to yield a new ester and benzyl alcohol. This reaction is a standard method for modifying the ester group, which can be useful for altering the compound's physical properties or for introducing a different protecting group. The general scheme for the transesterification of a benzyl ester is as follows:

R-COOCH₂Ph + R'OH ⇌ R-COOR' + PhCH₂OH

While specific studies on the transesterification of this compound are not prevalent in the literature, this reaction is a fundamental transformation for benzyl esters of amino acids.

Saponification , the hydrolysis of the ester under basic conditions, results in the formation of the corresponding carboxylate salt. This reaction is typically carried out using a strong base such as sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solvent. The resulting carboxylate can then be protonated by the addition of acid to yield the free carboxylic acid. Saponification is a common deprotection strategy for benzyl esters in peptide synthesis and other organic syntheses.

ReactionReagentsProduct
TransesterificationAlcohol (R'OH), Acid or Base CatalystNew Ester (2-amino-2-(azetidin-3-yl)acetate derivative)
SaponificationStrong Base (e.g., NaOH, KOH)Carboxylate Salt

Amidation and Other Carboxyl Group Transformations

The carboxyl group, accessible after saponification of the benzyl ester, can undergo a variety of transformations, with amidation being one of the most significant.

Amidation involves the coupling of the carboxylic acid with an amine to form an amide bond. This reaction typically requires the activation of the carboxylic acid using a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. This transformation is fundamental in the synthesis of peptides and other amide-containing molecules. The free primary amine on the this compound would likely require protection prior to this reaction to prevent self-polymerization.

Other transformations of the carboxyl group include its reduction to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄), or its conversion to an acid chloride using a reagent such as thionyl chloride (SOCl₂), which can then be used to form other derivatives.

Reactions Involving Simultaneous Functional Group Modification

The unique structure of this compound allows for reactions that can modify multiple functional groups concurrently.

Reduction reactions can affect both the benzyl ester and the azetidine ring. Catalytic hydrogenation, for instance, can lead to the cleavage of the benzyl ester (hydrogenolysis) to yield the free carboxylic acid, while potentially also opening the strained azetidine ring, depending on the catalyst and reaction conditions. More aggressive reducing agents could potentially reduce the ester to an alcohol.

Oxidation of the primary amino group can occur, although this is less common without specific oxidizing agents designed for amines. The azetidine ring's nitrogen can also be a site for oxidation.

Substitution reactions can occur at the primary amine and the azetidine nitrogen. The primary amine can undergo N-alkylation, N-acylation, or reductive amination. The azetidine nitrogen, being a secondary amine, can also participate in similar substitution reactions, provided it is not protected. The reactivity of the azetidine ring itself can lead to ring-opening reactions under certain conditions, for example, with nucleophiles in the presence of a Lewis or Brønsted acid. acs.org

Mechanistic Insights into Reactive Pathways

The reactivity of this compound is governed by the electronic and steric properties of its functional groups.

The ester carbonyl is electrophilic and susceptible to attack by nucleophiles. The stability of the benzylic carbocation makes the benzyl group a good leaving group in nucleophilic acyl substitution reactions.

The primary amine is nucleophilic and basic. Its reactivity is central to forming amides, undergoing alkylation, and participating in other standard amine reactions.

The azetidine ring is a strained four-membered heterocycle. This ring strain makes it susceptible to ring-opening reactions under acidic or, in some cases, basic conditions, often initiated by nucleophilic attack. acs.org The nitrogen atom's lone pair of electrons confers basic and nucleophilic properties to the ring.

Computational studies on related azetidine-containing compounds could provide further insights into the transition states and energy barriers of these reactive pathways, helping to predict the outcome of reactions and design synthetic routes.

Computational and Mechanistic Studies on Azetidine Amino Acid Systems

Density Functional Theory (DFT) Investigations of Reaction Pathways

Density Functional Theory (DFT) has become a cornerstone for investigating the mechanisms of organic reactions, and its application to azetidine (B1206935) synthesis has been particularly illuminating. nih.govresearchgate.net DFT calculations allow for the detailed exploration of potential energy surfaces, identifying key intermediates and transition states that govern reaction outcomes. nih.gov These computational models are instrumental in predicting which reaction pathways are energetically favorable, guiding the development of new synthetic methods for these valuable, strained heterocycles. thescience.devresearchgate.net

The formation of the four-membered azetidine ring is often an energetically challenging step due to inherent ring strain. nih.govrsc.orgrsc.org DFT calculations are crucial for analyzing the transition states (TS) of these cyclization reactions, providing quantitative data on activation energies.

For instance, in the lanthanide-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines to form azetidines, DFT calculations have been used to compare the activation barriers for the formation of the four-membered azetidine versus the five-membered pyrrolidine (B122466) ring. frontiersin.org Calculations showed that the transition state energy for the formation of the azetidine ring was significantly lower than that for the pyrrolidine, which aligns with the experimental observation that azetidine is the favored product. frontiersin.org

Similarly, in the synthesis of 2-arylazetidines from the ring closure of metalated benzylaminomethyloxirane, quantum chemical calculations revealed that the transition states leading to azetidine products were energetically preferred over those leading to the thermodynamically more stable five-membered pyrrolidines. nih.gov This kinetically controlled preference for the four-membered ring is a critical insight provided by transition state analysis. nih.govacs.org The table below summarizes computed activation energy differences in a model system, highlighting the kinetic preference for azetidine formation.

Transition State (Product)Calculated ΔG‡ (kcal/mol)Calculated ΔH‡ (kcal/mol)Outcome
TS-Azetidine (trans) 0.00.0Kinetically Favored
TS-Azetidine (cis) +2.4+2.4Minor Product
TS-Pyrrolidine (trans) +11.2+12.9Disfavored
TS-Pyrrolidine (cis) +11.9+13.6Disfavored
This interactive table presents relative Gibbs free energy (ΔG‡) and enthalpy (ΔH‡) of activation for competing transition states in a model azetidine synthesis, based on data from quantum chemical studies. nih.govacs.org

Computational modeling is highly effective in explaining and predicting the regioselectivity and diastereoselectivity of reactions that form substituted azetidines. nih.gov By comparing the energies of different possible transition states, researchers can understand why a particular isomer is formed preferentially.

In the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines, computational studies suggested that the coordination of the lanthanum (III) catalyst to the substrate is a key factor in controlling the regioselectivity of the ring-opening. frontiersin.org DFT calculations have also been successfully used to rationalize the high diastereoselectivity observed in the photo-induced copper-catalyzed [3+1] radical cascade cyclization to form azetidines. nih.gov The modeling of the transition state for the 4-exo-trig cyclization of a tertiary radical intermediate showed a clear steric preference for the anti-diastereomer, which is consistent with experimental results. nih.gov

Furthermore, DFT studies on the synthesis of 2-arylazetidines found that the energy difference between the transition states leading to trans and cis products was sufficient to ensure high diastereoselectivity under kinetic control at low temperatures, a finding that matched experimental outcomes perfectly. acs.org

Quantum Chemical Explanations of Reaction Outcomes (e.g., Baldwin's Rules applicability)

Baldwin's rules are a set of qualitative guidelines that predict the relative favorability of different ring-closing reactions based on the geometry of the transition state. wikipedia.orgchemistnotes.com These rules classify cyclizations based on ring size, the hybridization of the electrophilic carbon (tet, trig, dig), and whether the breaking bond is inside (endo) or outside (exo) the newly formed ring. wikipedia.orglibretexts.org While powerful, these rules are phenomenological. Quantum chemical calculations provide a deeper, quantitative explanation for the observed selectivities. nih.govacs.org

For instance, the formation of an azetidine ring via intramolecular nucleophilic attack on an epoxide can proceed through two pathways: a 4-exo-tet closure (favored by Baldwin's rules) to give azetidine, or a 5-endo-tet closure (disfavored) to give a pyrrolidine. chemistnotes.comlibretexts.org DFT calculations on the synthesis of 2-arylazetidines from oxiranes provided a quantum mechanical rationale for Baldwin's rules in this context. nih.govacs.org The calculations showed that the transition state for the "favored" 4-exo-tet pathway was significantly lower in energy than the "disfavored" 5-endo-tet pathway. acs.org The study explained this by analyzing the orbital overlap and the geometric constraints of the transition states, concluding that the preference is controlled by a balance between ring strain and the ideal trajectory for nucleophilic attack (approaching 180° for an Sₙ2 reaction). acs.org

In other systems, such as the radical cyclization to form azetidines, the reaction is classified as a 4-exo-trig cyclization, which is favored by Baldwin's rules. nih.govchemistnotes.com DFT calculations confirmed that this pathway is indeed energetically accessible, with the tertiary radical intermediate being critical for the success of the cyclization. nih.gov

Conformational Analysis and Energetic Profiles of Azetidine Derivatives

The four-membered azetidine ring is conformationally constrained, but not planar. It typically adopts a puckered structure to relieve some torsional strain. nih.govresearchgate.net Computational methods are widely used to analyze the conformational preferences and energetic profiles of azetidine derivatives, which are crucial for understanding their biological activity and role as peptide building blocks. acs.org

Studies using ab initio and DFT methods have shown that the azetidine ring in L-azetidine-2-carboxylic acid can adopt either a puckered structure, and its preference can depend on the local peptide backbone structure. nih.gov When incorporated into peptides, the conformational constraints of the azetidine ring can induce specific secondary structures. For example, while proline residues tend to induce β-turns in peptides, the smaller, more constrained four-membered ring of azetidine-2-carboxylic acid residues preferentially stabilizes γ-turn conformations. acs.org

Computational studies have also explored how substituents affect the ring's conformation. The introduction of a fluorine atom, for example, can significantly influence the ring pucker, an effect that can be rationalized by electrostatic interactions. researchgate.net These detailed conformational analyses provide energetic profiles that are essential for designing novel peptides and peptidomimetics with specific, predictable three-dimensional structures. acs.orgresearchgate.net

Molecular Dynamics Simulations for Understanding Reactivity

While DFT is excellent for studying static structures and transition states, molecular dynamics (MD) simulations provide a powerful tool for understanding the dynamic behavior of molecules over time. researchgate.net MD simulations can reveal how molecular motion, solvent effects, and complexation phenomena influence the reactivity of azetidine systems. researchgate.netmdpi.com

For example, MD simulations can be used to validate docking results and understand the stability of a complex between an azetidine derivative and a biological target, such as a protein. researchgate.net By simulating the movement of the ligand within the binding site over nanoseconds, researchers can calculate binding free energies and assess the stability of key interactions, providing insights into the molecule's potential as a therapeutic agent. researchgate.net

MD simulations also help in understanding the factors that control regio- and stereoselectivity in reactions. Studies on the lithiation of N-substituted azetidines have highlighted the importance of dynamic factors, such as the rate of nitrogen inversion and complexation with the lithium base, in determining the reaction's outcome. mdpi.com These dynamic effects, which are difficult to capture with static DFT calculations alone, can be modeled to explain why different reaction conditions lead to different products from the same starting material. mdpi.com

Applications As Building Blocks in Advanced Organic Chemistry

Synthesis of Complex Organic Architectures

The azetidine (B1206935) moiety is a sought-after feature in medicinal chemistry, and building blocks like Benzyl (B1604629) 2-amino-2-(azetidin-3-yl)acetate provide a direct route to its incorporation. nih.gov The synthesis of densely functionalized azetidine ring systems can lead to a variety of fused, bridged, and spirocyclic structures. nih.gov The primary amine and the ester group serve as handles for further chemical modifications, allowing for the elongation of carbon chains or the introduction of other functional groups. For instance, the nitrogen atom of the azetidine ring can be functionalized, while the α-amino ester portion can participate in peptide couplings or be transformed into other functional groups. This dual reactivity allows chemists to construct intricate molecular frameworks from a relatively simple starting material. The development of synthetic routes to new heterocyclic amino acid derivatives often involves the use of such azetidine-containing building blocks. mdpi.com

Role in Peptidomimetics and Amino Acid Surrogates Development

Peptidomimetics are compounds designed to mimic natural peptides but with improved properties, such as enhanced stability against enzymatic degradation. nih.gov Benzyl 2-amino-2-(azetidin-3-yl)acetate serves as an excellent starting point for creating non-natural amino acid surrogates that can be incorporated into peptide chains.

The four-membered azetidine ring is significantly more rigid than the side chains of natural amino acids. By incorporating this compound into a peptide sequence, chemists can introduce a "conformational lock." This rigidity helps to pre-organize the peptide backbone into a specific three-dimensional shape, which can be crucial for binding to biological targets like receptors or enzymes. vub.beresearchgate.net The design of such conformationally constrained scaffolds is a key strategy in modern drug discovery to improve the potency and selectivity of peptide-based therapeutics. nih.gov The azetidine ring restricts the rotational freedom around the Cα-Cβ bond, leading to a more defined peptide conformation.

Table 1: Comparison of Conformational Flexibility

Amino Acid TypeSide Chain Dihedral Angles (χ)Conformational Flexibility
Natural (e.g., Leucine)Multiple rotatable bonds (χ1, χ2)High
Azetidine-based SurrogateRestricted rotation due to cyclic natureLow (Constrained)

Precursor to Diverse Heterocyclic Systems

The reactivity of the functional groups in this compound allows for its transformation into a variety of other heterocyclic systems. medwinpublishers.com

The α-amino ester moiety is a versatile precursor for constructing other heterocycles.

Imidazolidinones: Condensation of the diamine functionality (after potential modification) with a carbonyl source like phosgene (B1210022) or a ketone can lead to the formation of an imidazolidinone ring.

Piperazines: Dimerization or reaction with a suitable two-carbon electrophile can be employed to construct a piperazine (B1678402) ring.

Hydantoins: Reaction of the amino group with an isocyanate followed by cyclization of the resulting urea (B33335) is a common method for synthesizing hydantoins.

These transformations significantly expand the molecular diversity that can be accessed from this single building block.

Table 2: Potential Heterocyclic Transformations

Starting Functional GroupReagents/ConditionsResulting Heterocycle
α-Amino ester1. Reduction of ester to alcohol2. Conversion to diamine3. Reaction with a carbonyl sourceImidazolidinone
α-Amino esterDimerization or reaction with a C2 electrophilePiperazine
α-Amino groupIsocyanate, followed by cyclizationHydantoin

The azetidine ring itself can be further elaborated to create more complex polycyclic systems.

Fused Derivatives: Reactions that form a new ring sharing one bond with the azetidine ring lead to fused systems. For example, intramolecular cyclization reactions involving a substituent on the azetidine nitrogen can lead to bicyclic structures. nih.gov

Spiro Derivatives: A spirocycle is formed when a new ring is attached to the azetidine ring at a single carbon atom. This can be achieved through reactions like cycloadditions or by constructing a new ring starting from a geminal disubstituted carbon on the azetidine. nih.govnih.gov The synthesis of spiro-fused azetidines is an active area of research for creating novel chemical entities for drug discovery. nih.gov

These advanced synthetic strategies allow for the creation of novel, three-dimensional molecular shapes with potential applications in various fields of chemistry.

Utility in the Construction of Chemical Libraries for Research

The synthesis of chemical libraries is a cornerstone of modern drug discovery and chemical biology, enabling the high-throughput screening of compounds for biological activity. Azetidine-containing scaffolds are of particular interest for library synthesis due to their ability to introduce three-dimensional complexity into otherwise flat molecules, a desirable trait for improving pharmacological properties. The incorporation of constrained scaffolds like azetidine can lead to compounds with improved binding affinity and selectivity for their biological targets.

This compound serves as a versatile starting material for generating diverse libraries of compounds. The primary amine, the carboxylic acid (after deprotection of the benzyl ester), and the secondary amine within the azetidine ring all offer points for chemical diversification. This allows for the attachment of a wide array of substituents, leading to a large number of structurally distinct molecules from a single core scaffold.

Table 1: Potential Diversification Points of this compound for Library Synthesis

Reactive SitePotential ReactionsResulting Functional Group/Moiety
Primary Amine (-NH₂)Acylation, Sulfonylation, Reductive AminationAmides, Sulfonamides, Secondary Amines
Benzyl Ester (-COOBn)Hydrogenolysis (deprotection)Carboxylic Acid
Carboxylic Acid (-COOH)Amide Coupling, EsterificationAmides, Esters
Azetidine Nitrogen (-NH-)Acylation, Alkylation, ArylationN-Substituted Azetidines

The strategic combination of these reactions allows for the creation of libraries with a high degree of molecular diversity, which is crucial for exploring a wide range of biological targets. For instance, a library could be generated by first acylating the primary amine with a variety of carboxylic acids, followed by N-alkylation of the azetidine ring with different alkyl halides.

Development of Novel Chiral Ligands and Organocatalysts

Asymmetric catalysis, which utilizes chiral catalysts to produce an excess of one enantiomer of a product, is an indispensable tool in the synthesis of pharmaceuticals and fine chemicals. Chiral ligands, which coordinate to a metal center to create a chiral environment, and organocatalysts, which are small, metal-free chiral molecules that catalyze reactions, are the lynchpins of this field.

The inherent chirality and rigidity of the azetidine ring make derivatives like this compound excellent candidates for the development of new chiral ligands and organocatalysts. The defined stereochemistry of the α-carbon and the conformational constraint of the four-membered ring can effectively transfer chiral information during a catalytic cycle, leading to high enantioselectivity.

Chiral Ligands:

The amino and carboxyl groups of this compound can be readily modified to create bidentate or tridentate ligands for various transition metals. For example, the primary amine can be converted into a phosphine (B1218219) or an oxazoline, common coordinating groups in chiral ligands. These ligands can then be used in a variety of metal-catalyzed asymmetric reactions.

Table 2: Exemplary Chiral Ligand Scaffolds Derived from Azetidine Amino Acids

Ligand TypePotential Synthesis from Azetidine PrecursorApplication in Asymmetric Catalysis
P,N-LigandsConversion of the amine to a phosphine and the carboxyl to an amidePalladium-catalyzed allylic alkylation
N,N-LigandsDerivatization of both the primary and secondary amines with pyridyl groupsRuthenium-catalyzed hydrogenation
Box/PyBox LigandsCondensation with chiral amino alcoholsCopper-catalyzed Diels-Alder reactions

Organocatalysts:

The amino acid framework of this compound is also a common feature in many organocatalysts. For instance, the primary amine can act as a catalytic group in enamine or iminium ion catalysis, common activation modes in organocatalysis. The chiral azetidine backbone would serve to control the stereochemical outcome of the reaction. Proline and its derivatives are well-known organocatalysts, and azetidine-containing amino acids can be considered as constrained analogs, potentially offering unique reactivity and selectivity.

Future Directions and Emerging Research Avenues in Azetidine Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for constructing the azetidine (B1206935) ring remains a paramount goal. nih.gov Traditional syntheses often involve multi-step sequences and the use of hazardous reagents. Future efforts will likely focus on the following areas:

Flow Chemistry: Continuous flow processes offer significant advantages in terms of safety, scalability, and reaction control, particularly for reactions involving hazardous intermediates. nih.gov The application of flow chemistry to azetidine synthesis can enable the use of reaction conditions that are not feasible in batch processes, leading to higher yields and purities. acs.org

Catalytic Methods: The development of novel catalytic systems, including those based on earth-abundant metals and organocatalysts, is crucial for the sustainable synthesis of azetidines. nih.gov These catalysts can promote previously challenging transformations under milder conditions.

Renewable Starting Materials: The use of biomass-derived starting materials for the synthesis of azetidine scaffolds is a key aspect of green chemistry. Research in this area will focus on developing efficient pathways to convert renewable feedstocks into valuable azetidine building blocks.

Table 1: Comparison of Synthetic Methodologies for Azetidine Derivatives
MethodologyKey AdvantagesRepresentative Catalyst/ConditionsPotential for Sustainability
Traditional Batch SynthesisWell-established proceduresStrong bases, hazardous reagentsLow
Continuous Flow SynthesisEnhanced safety, scalability, and controlHigh temperature/pressure, short reaction timesHigh
Photoredox CatalysisMild reaction conditions, novel reactivityIridium or copper complexes, visible lightModerate to High
BiocatalysisHigh selectivity, environmentally benignEngineered enzymesHigh

Exploration of Novel Reactivity Patterns for Azetidine Derivatives

The inherent ring strain of azetidines imparts unique reactivity that can be harnessed for the synthesis of more complex molecular architectures. rsc.orgrsc.org Future research will likely explore new ways to activate and functionalize the azetidine ring.

Strain-Release Functionalization: Developing new reactions that proceed via the selective cleavage of C-C or C-N bonds in the azetidine ring will provide access to a diverse range of acyclic and heterocyclic structures. morressier.com

C-H Functionalization: The direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. rsc.org Applying modern C-H activation methods to azetidine scaffolds will enable the introduction of various functional groups with high regioselectivity and stereoselectivity.

Ring-Expansion Reactions: Azetidines can serve as valuable precursors for the synthesis of larger nitrogen-containing heterocycles through controlled ring-expansion reactions. nih.gov Exploring new catalysts and reaction conditions for these transformations will expand their synthetic utility.

Advancements in Asymmetric Synthesis of Azetidine Scaffolds

The synthesis of enantiomerically pure azetidines is of great importance for their application in medicinal chemistry and as chiral ligands in asymmetric catalysis. birmingham.ac.uk Future advancements in this area will focus on:

Catalytic Asymmetric Methods: The development of new chiral catalysts for the enantioselective synthesis of azetidines from prochiral starting materials is a major research focus. This includes the use of chiral Lewis acids, Brønsted acids, and transition metal complexes.

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids and natural products, for the synthesis of enantiopure azetidines remains a valuable strategy. nih.gov

Dynamic Kinetic Resolution: Combining a kinetic resolution with an in situ racemization of the starting material or an intermediate can provide access to enantiomerically pure azetidines in high yields.

Table 2: Emerging Strategies in Asymmetric Azetidine Synthesis
StrategyKey FeaturesPotential Impact
OrganocatalysisMetal-free, environmentally friendly, high enantioselectivity.Broad applicability and reduced metal contamination in final products.
Photocatalytic Asymmetric SynthesisUse of light to drive enantioselective transformations.Access to novel and previously inaccessible chiral azetidine scaffolds. acs.org
Enzymatic ResolutionsHigh specificity and mild reaction conditions.Sustainable production of enantiopure azetidines and their derivatives.

Integration of Computational Chemistry for Predictive Synthesis and Reactivity

Computational modeling has become an indispensable tool in modern chemical research. mit.edu In the context of azetidine chemistry, computational methods can be used to:

Predict Reaction Outcomes: Theoretical calculations can help predict the feasibility and selectivity of new synthetic methods for azetidines, thereby guiding experimental design and reducing trial-and-error. mit.edu

Elucidate Reaction Mechanisms: Computational studies can provide detailed insights into the mechanisms of known and novel reactions involving azetidines, facilitating their optimization and broader application. acs.org

Design Novel Catalysts: In silico design and screening of new catalysts for azetidine synthesis can accelerate the discovery of more efficient and selective catalytic systems.

Expanding the Chemical Space of Azetidine-Containing Building Blocks

Azetidines are increasingly recognized as valuable building blocks in drug discovery due to their ability to impart favorable physicochemical properties such as improved metabolic stability and aqueous solubility. chemrxiv.orglifechemicals.comenamine.net Future efforts will be directed towards:

Diversification of Scaffolds: The synthesis of a wider range of substituted and functionalized azetidines will provide medicinal chemists with a richer palette of building blocks for the design of new therapeutic agents. researchgate.netscienmag.com This includes the development of novel spirocyclic and fused azetidine systems. enamine.net

Incorporation into Peptidomimetics: Azetidine-containing amino acids are valuable tools for the design of conformationally constrained peptides and peptidomimetics with enhanced biological activity and stability.

Development of Azetidine-Based Fragments: The creation of fragment libraries based on the azetidine scaffold will be crucial for fragment-based drug discovery campaigns targeting a variety of biological targets.

Q & A

Q. What are the optimal synthetic routes for Benzyl 2-amino-2-(azetidin-3-yl)acetate, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via stereoselective routes involving azetidine intermediates. Key steps include:
  • Azetidine Functionalization : Introduce the acetamide moiety using coupling agents like EDC/HOBt under inert conditions (N₂ atmosphere) .
  • Stereochemical Control : Employ chiral auxiliaries or catalysts to achieve desired enantiomeric purity. For example, use (R)- or (S)-configured bromo-dihydroisoxazoline intermediates to guide stereochemistry .
  • Purification : Optimize silica gel column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70%) to isolate high-purity fractions .
  • Enzymatic Optimization : For scalable synthesis, immobilized lipases (e.g., Novozym® 435) in non-polar solvents (n-heptane) at 300 rpm stirring rate enhance transesterification efficiency .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

  • Methodological Answer :
  • X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve crystal structures. Key parameters: Mo Kα radiation (λ = 0.71073 Å), R-factor < 0.05, and anisotropic displacement parameters for heavy atoms .
  • NMR Spectroscopy : Assign stereochemistry via 1H^1 \text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., J=3.54.0HzJ = 3.5–4.0 \, \text{Hz} for azetidine protons) and compare with literature data for enantiomers .
  • HPLC-MS : Employ C18 columns with acetonitrile/water (0.1% TFA) gradients to confirm purity (>98%) and molecular ion peaks (e.g., m/z 250.2 [M+H]⁺) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators if ventilation is insufficient .
  • Storage : Store at 2–8°C in amber glass vials under nitrogen to prevent hydrolysis. Avoid proximity to strong oxidizers (e.g., HNO₃) .
  • Waste Disposal : Neutralize with 10% acetic acid before incineration by licensed hazardous waste facilities .

Advanced Research Questions

Q. How can contradictions in stereochemical assignment or biological activity data be resolved for this compound?

  • Methodological Answer :
  • VCD/ECD Spectroscopy : Compare experimental vibrational circular dichroism (VCD) or electronic circular dichroism (ECD) spectra with DFT-calculated models to validate absolute configurations .
  • Biological Assay Replicates : Conduct dose-response curves (e.g., IC₅₀) in triplicate using cell-based assays (e.g., HEK293 or CHO cells) with positive/negative controls to rule out assay variability .

Q. What kinetic models are suitable for studying enzymatic synthesis of this compound, and how are parameters determined?

  • Methodological Answer :
  • Bisubstrate Ping-Pong Model : Fit kinetic data (initial rates vs. substrate concentration) to the equation:
    v=Vmax[A][B]KmA[B]+KmB[A]+[A][B]v = \frac{V_{\text{max}}[A][B]}{K_m^A[B] + K_m^B[A] + [A][B]}

     where $ V_{\text{max}} $, $ K_m^A $, and $ K_m^B $ are determined via nonlinear regression (e.g., GraphPad Prism) <span data-key="47" class="reference-num" data-pages="undefined">8</span>.  
    
    • Parameter Validation : Use Lineweaver-Burk plots to confirm non-competitive inhibition and assess kcatk_{\text{cat}} (turnover number) from VmaxV_{\text{max}} and enzyme concentration .

Q. How does the azetidine ring conformation influence the compound’s bioactivity, and what computational tools can predict structure-activity relationships (SAR)?

  • Methodological Answer :
    • Molecular Dynamics (MD) Simulations : Run 100-ns simulations (AMBER force field) to analyze azetidine ring puckering (e.g., envelope vs. twist conformers) and ligand-receptor binding stability .
    • QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic descriptors (e.g., LogP, polar surface area) with activity data. Validate models with leave-one-out cross-validation (q² > 0.5) .

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